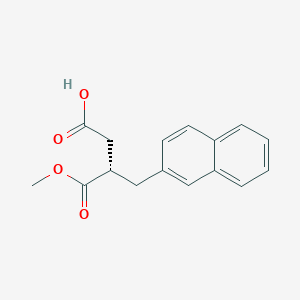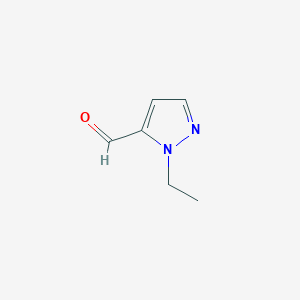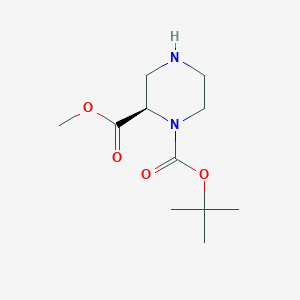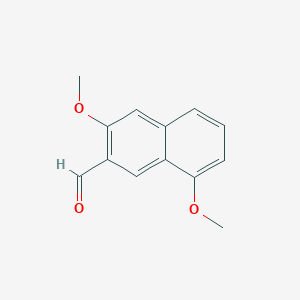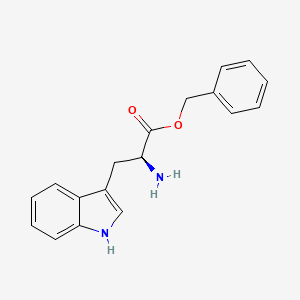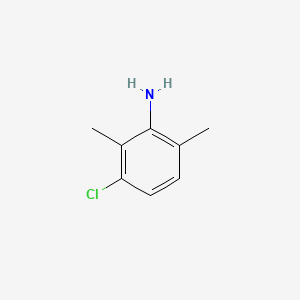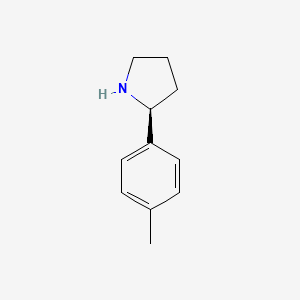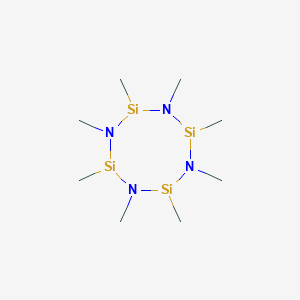
1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane is an organosilicon compound with the molecular formula C8H28N4Si4. This compound is characterized by its cyclic structure, consisting of alternating silicon and nitrogen atoms, each bonded to two methyl groups. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane, also known as Cyclotetrasilazane,1,2,3,4,5,6,7,8-octamethyl-, is primarily used as a chemical intermediate It is known to be used in the manufacture of silicone-based polymers .
Mode of Action
It is known that this compound can be polymerized through a ring-opening mechanism with a rare earth solid super acid as a catalyst . This process is used in the synthesis of vinyl coated polydimethylsiloxane (PDMS), which is used in medical devices and personal care products .
Biochemical Pathways
Given its use in the synthesis of silicone-based polymers, it can be inferred that it plays a role in the polymerization pathways involved in the production of these materials .
Pharmacokinetics
As a chemical intermediate, it is primarily used in industrial and scientific research settings
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation, breathing in vapors, and contact with skin and eyes . It should be used only outdoors or in a well-ventilated area . In case of fire, water spray, foam, carbon dioxide, or dry chemical can be used to extinguish it .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane can be synthesized through the reaction of hexamethyldisilazane with silicon tetrachloride. The reaction typically occurs under anhydrous conditions and requires a catalyst, such as a tertiary amine, to facilitate the formation of the cyclic structure. The reaction can be represented as follows:
4(CH3)3SiNH2+SiCl4→(CH3)2Si4N4(CH3)8+4HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silazane derivatives with different substituents.
Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, to facilitate the exchange of functional groups.
Major Products Formed:
Oxidation: Siloxane derivatives.
Reduction: Silazane derivatives with different substituents.
Substitution: Compounds with various functional groups attached to the silicon atoms.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the modification of biomolecules and as a protective agent for sensitive biological samples.
Comparison with Similar Compounds
Octamethylcyclotetrasiloxane: This compound has a similar cyclic structure but contains oxygen atoms instead of nitrogen atoms.
Hexamethyldisilazane: A simpler silazane compound with two silicon atoms and one nitrogen atom.
Tetramethylsilane: A related organosilicon compound with a linear structure.
Uniqueness: 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane is unique due to its cyclic structure with alternating silicon and nitrogen atoms. This configuration imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .
Properties
CAS No. |
2587-47-5 |
|---|---|
Molecular Formula |
C8H28N4Si4 |
Molecular Weight |
292.68 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane |
InChI |
InChI=1S/C8H28N4Si4/c1-9-13(5)10(2)15(7)12(4)16(8)11(3)14(9)6/h13-16H,1-8H3 |
InChI Key |
BGMNUYOGMMCWIX-UHFFFAOYSA-N |
SMILES |
CN1[Si](N([Si](N([Si](N([Si]1C)C)C)C)C)C)C |
Canonical SMILES |
CN1[SiH](N([SiH](N([SiH](N([SiH]1C)C)C)C)C)C)C |
Key on ui other cas no. |
2587-47-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


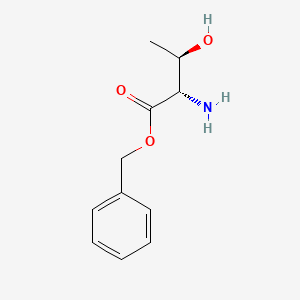
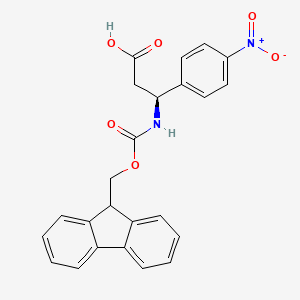
![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)
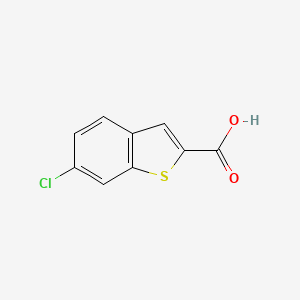
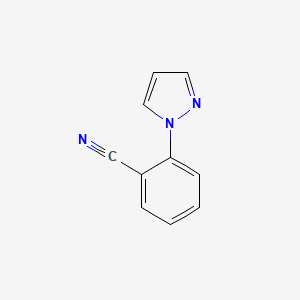
![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)
